(R)-(+)-2-Acetoxypropionyl Chloride
Description
Significance of Enantiomerically Pure Compounds in Chemical Science
Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable mirror images of each other, known as enantiomers. numberanalytics.comquora.com While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit dramatically different behaviors within a chiral setting, such as the biological systems of living organisms. wisdomlib.orgnih.govmdpi.com This distinction is of paramount importance in fields like pharmaceutical sciences and agrochemicals. numberanalytics.comchemimpex.com
In medicine, the different enantiomers of a chiral drug can have varied pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer may produce the desired therapeutic effect, while the other could be less potent, inactive, or even cause adverse effects. numberanalytics.comnih.gov Consequently, the use of enantiomerically pure compounds—substances consisting of a single enantiomer—is often crucial for developing safer and more effective drugs. wisdomlib.orgmdpi.comchemimpex.com The drive for enantiomeric purity has led to a growing trend in the development and approval of single-enantiomer pharmaceuticals. mdpi.com Similarly, in the agrochemical industry, the stereochemistry of pesticides and herbicides can influence their efficacy and environmental impact, making high enantiomeric purity a key goal. numberanalytics.com
Role of Chiral Acyl Chlorides as Versatile Synthetic Intermediates
Acyl chlorides are highly reactive organic compounds characterized by the -C(=O)Cl functional group. wikipedia.org Their reactivity makes them valuable reagents in organic synthesis for the preparation of esters, amides, and other carboxylic acid derivatives. wikipedia.orgyoutube.com When the acyl chloride molecule is also chiral, it becomes a powerful tool for introducing stereochemistry into new molecules, serving as a chiral building block. chemicalbook.comnih.govchemicalbook.com
Chiral acyl chlorides are key intermediates in asymmetric synthesis, which is the synthesis of a compound with a preference for one enantiomer or diastereomer over another. tcichemicals.com They are instrumental in constructing complex, enantiomerically pure molecules, including many pharmaceuticals and natural products. chemimpex.comnih.gov One specific application of chiral acyl chlorides is their use as chiral derivatizing agents (CDAs). chemicalbook.comwikipedia.org In analytical chemistry, a CDA is used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography, allowing for the determination of a sample's enantiomeric purity. wikipedia.orgtcichemicals.com
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-chloro-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289938 | |
| Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-19-4 | |
| Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2-Acetoxypropionyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for R + 2 Acetoxypropionyl Chloride
Preparation from Lactic Acid Derivatives
The primary route to (R)-(+)-2-Acetoxypropionyl chloride begins with L-lactic acid, a readily available, naturally occurring chiral molecule. researchgate.netmdpi.com The process involves two key transformations: acetylation of the hydroxyl group followed by halogenation of the carboxylic acid moiety.
The synthesis typically involves a two-step process. First, the hydroxyl group of L-lactic acid is acetylated to form (S)-2-acetoxypropionic acid. researchgate.net This is commonly achieved using acetyl chloride or acetic anhydride. researchgate.netjustia.com
Following acetylation, the resulting (S)-2-acetoxypropionic acid is converted to its corresponding acid chloride. Thionyl chloride (SOCl₂) is a frequently employed reagent for this chlorination step due to its effectiveness and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. researchgate.netgoogle.commasterorganicchemistry.com The reaction of (S)-2-acetoxypropionic acid with thionyl chloride yields this compound, with an inversion of stereochemistry at the chiral center. researchgate.netgoogle.com Catalysts such as pyridine (B92270) or N,N-dimethylformamide (DMF) can be used to accelerate the chlorination reaction. masterorganicchemistry.com
A schematic representation of this synthetic route is as follows:
Step 1 (Acetylation): L-Lactic Acid + Acetylating Agent (e.g., Acetyl Chloride) → (S)-2-Acetoxypropionic Acid researchgate.net
Step 2 (Chlorination): (S)-2-Acetoxypropionic Acid + Thionyl Chloride → this compound + SO₂ + HCl researchgate.netmasterorganicchemistry.com
For industrial-scale production, the cost and form of the starting material are critical considerations. Commercially, lactic acid is often available as an aqueous solution (e.g., 50% or 88-90% concentration). google.com The presence of water is problematic as it reacts with the acetylating and chlorinating agents, reducing yield and purity. Therefore, a preliminary step to remove water is essential. justia.comgoogle.com One patented method describes a continuous process where water in an aqueous lactic acid solution is replaced with acetic acid via distillation before proceeding with acetylation. google.com
Sodium lactate (B86563) is another potential starting material. justia.comgoogle.com Although more expensive, it can be converted in-situ to lactic acid by the addition of a strong acid like hydrochloric acid. This is then followed by the standard acetylation and chlorination steps. justia.comgoogle.com However, this route introduces an additional step of removing the resulting salt (sodium chloride) by filtration. justia.comgoogle.com
| Starting Material | Key Considerations | Reference |
| Aqueous Lactic Acid | Water must be removed prior to reaction to avoid side reactions and reduced yields. Continuous distillation processes have been developed for this purpose. | google.comgoogle.com |
| Sodium Lactate | More expensive than lactic acid. Requires in-situ conversion to lactic acid using a strong acid, followed by removal of the resulting salt. | justia.comgoogle.com |
Continuous Process Development for Industrial Production
To meet industrial demands, continuous manufacturing processes are favored over batch processes due to their potential for higher throughput, improved consistency, and enhanced safety. justia.com
For large-scale production, the chlorination of (S)-2-acetoxypropionic acid can be performed in a series of continuous stirred-tank reactors (CSTRs). google.comgoogle.com A patented method utilizes a system of at least two, and preferably three, separate reactors for the chlorination with thionyl chloride. google.comgoogle.com Each reactor in the series is equipped with its own condensation unit, allowing for better control of the reaction conditions and byproducts. google.com This multi-reactor setup allows for a continuous flow of reactants and products, significantly increasing the production throughput compared to a single batch reactor. parrinst.comparrinst.com
The purity of this compound is crucial for its use in subsequent synthetic steps, particularly in pharmaceutical applications. chemimpex.comgoogle.com Distillation under reduced pressure is the primary method for purifying the final product. google.comchemdad.com This technique is effective in removing less volatile impurities and any remaining starting materials or byproducts.
A multi-step distillation process can be employed to achieve high purity. For instance, an initial distillation can remove the bulk of acetic acid, followed by a second distillation at a higher temperature and lower pressure to obtain the final product with very low residual acetic acid content. google.com Azeotropic distillation, where an agent is added to form a constant-boiling mixture with one of the components, can also be an effective strategy for separating compounds with close boiling points. google.com
| Purification Step | Description | Purpose | Reference |
| Initial Distillation | Removal of the bulk of lower-boiling impurities like acetic acid under vacuum. | To achieve a concentrated solution of the desired product. | google.com |
| Final Distillation | Performed at a higher temperature and lower pressure (e.g., 50°C at 5 mmHg). | To obtain high-purity this compound with minimal residual impurities. | google.comchemdad.com |
Stereocontrolled Synthesis Considerations
Maintaining the desired stereochemistry throughout the synthesis is paramount, as the biological activity of the final chiral products often depends on a specific enantiomer. chemimpex.com The synthesis of this compound from L-lactic acid involves a stereochemical inversion at the chiral center during the chlorination step.
The reaction of the carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The stereochemical outcome is dependent on the reaction conditions. The key is to ensure that the reaction proceeds with inversion of configuration to yield the desired (R)-enantiomer from the (S)-lactic acid derivative. Careful control of temperature and the use of appropriate solvents and catalysts are crucial to prevent racemization or other side reactions that could compromise the enantiomeric purity of the product. The use of chiral derivatizing agents can be employed to analyze the enantiomeric excess of the final product.
Reactivity and Mechanistic Investigations of R + 2 Acetoxypropionyl Chloride
Acylation Reactions: Introduction of Acetoxy Groups into Target Molecules
(R)-(+)-2-Acetoxypropionyl chloride is a highly effective acylating agent, a characteristic attributed to the electron-withdrawing nature of both the chlorine and oxygen atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. chemistrystudent.com The primary application of this reactivity is the introduction of the 2-acetoxypropionyl group into various target molecules. chemimpex.com This transformation is fundamental in the synthesis of more complex chiral molecules and is a key step in the production of certain pharmaceuticals and agrochemicals. chemimpex.com
The acylation reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comsavemyexams.com A nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.com This is followed by the elimination of the chloride ion, resulting in the formation of a new ester or amide bond and the incorporation of the acetoxypropyl moiety into the substrate. chemistrystudent.comsavemyexams.com
The efficiency of these acylation reactions makes this compound a preferred reagent over the corresponding carboxylic acid, as the latter is generally less reactive and often leads to incomplete reactions. savemyexams.com
Formation of Esters and Amides
The high reactivity of this compound facilitates the straightforward synthesis of a diverse range of esters and amides. chemistrystudent.comsavemyexams.com
Esterification: The reaction of this compound with alcohols or phenols yields the corresponding esters. savemyexams.com This reaction is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. chemistrystudent.com The process is generally efficient and provides a direct route to chiral esters containing the acetoxypropionyl group.
Amidation: Similarly, this acyl chloride reacts readily with ammonia, primary amines, and secondary amines to form amides. savemyexams.comorgosolver.com The nitrogen atom of the amine, with its lone pair of electrons, serves as the nucleophile, attacking the carbonyl carbon. orgosolver.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to yield the stable amide product. orgosolver.com In reactions with primary and secondary amines, a base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the hydrogen chloride that is formed as a byproduct. commonorganicchemistry.com
The general conditions for these reactions are often mild, typically occurring at room temperature in an aprotic solvent. commonorganicchemistry.com
Stereoselective Transformations Mediated by the Chiral Acyl Chloride
The inherent chirality of this compound makes it a valuable tool in stereoselective synthesis. Its use as a chiral building block allows for the preparation of enantiomerically enriched compounds. chemimpex.comchemicalbook.com This is particularly significant in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its biological activity and efficacy. chemimpex.com
One notable application is its use as a chiral derivatizing agent. By reacting with a racemic mixture of alcohols or amines, it can form diastereomeric esters or amides. These diastereomers often have different physical properties, such as boiling points or chromatographic retention times, which allows for their separation. Subsequent cleavage of the acetoxypropionyl group can then yield the individual enantiomers of the original alcohol or amine.
Mechanistic Studies of Chiral Acylation Processes
The mechanisms underlying acylation reactions, particularly those involving chiral reagents and catalysts, are a subject of ongoing research to understand and predict stereochemical outcomes.
Role of Chiral Lewis Base Organocatalysts in Enantioselective C-Acylation
Chiral Lewis base organocatalysis has become a powerful strategy for achieving highly selective asymmetric carbon-carbon and carbon-heteroatom bond formations. nih.gov In the context of C-acylation, chiral Lewis bases can activate acyl donors, such as acyl chlorides, to facilitate enantioselective reactions. While specific studies detailing the use of this compound with chiral Lewis base organocatalysts are not prevalent in the provided search results, the general principles of this type of catalysis are well-established. nih.gov
For instance, chiral catalysts like Cinchona alkaloids have been successfully employed in the enantioselective α-chlorination of acyl halides, demonstrating the potential for these catalysts to control the stereochemistry of reactions involving acyl chlorides. nih.gov The catalyst typically interacts with the acyl chloride to form a reactive chiral intermediate, which then reacts with the nucleophile in a stereocontrolled manner.
Understanding Stereodivergent Outcomes in Acyl Chloride Reactions
The stereochemical outcome of reactions involving acyl chlorides can be influenced by various factors, leading to stereodivergent synthesis where either of two stereoisomers can be selectively formed. For example, in the Staudinger reaction between acyl chlorides and imines to form β-lactams, the reaction pathway can dictate the final stereochemistry. nih.gov
Theoretical calculations using density functional theory (DFT) have shown that if a ketene (B1206846) is formed from the acyl chloride prior to cycloaddition, the cis stereoisomer is preferentially formed. nih.gov Conversely, if the imine reacts directly with the acyl chloride, the reaction proceeds through an intramolecular SN2 displacement, leading to the preferential formation of the trans stereoisomer. nih.gov These studies highlight the subtle mechanistic nuances that can govern the stereochemical course of reactions involving acyl chlorides.
Applications in Asymmetric Synthesis and Advanced Chemical Technologies
Intermediate in Pharmaceutical Synthesis
The precise three-dimensional structure of a drug molecule is often critical to its efficacy and safety. (R)-(+)-2-Acetoxypropionyl Chloride is a versatile chemical intermediate used in the synthesis of chiral compounds, which is essential for developing enantiomerically pure drugs. dissertationtopic.netebrary.net Its structure allows for selective reactions that enhance the efficiency of synthetic pathways and can lead to improved bioactivity and selectivity in therapeutic agents. dissertationtopic.netebrary.net
The synthesis of specific, single-enantiomer drugs is a primary application for chiral synthons. While many documented large-scale syntheses utilize the more readily available (S)-(-) enantiomer derived from natural lactic acid, the principles of its use as a chiral building block are directly applicable to the (R)-(+) form.
Iopamidol: The non-ionic X-ray contrast agent Iopamidol requires a specific stereochemistry for its function. In several patented synthesis routes, the related (S)-2-acetoxypropionyl chloride is used as a key acylating agent. researchgate.netresearchgate.netnih.gov It reacts with 5-amino-2,4,6-triiodoisophthalyl dichloride to form an amide bond, thereby introducing the chiral propionyl side chain that is characteristic of the final Iopamidol molecule. researchgate.net This step is critical for establishing the correct stereoisomer required for the drug's profile. Although some processes have been developed to use racemic or non-optically pure 2-acetoxypropionyl chloride in conjunction with specific catalysts, the use of the enantiomerically pure reagent remains a foundational strategy. researchgate.net
Fosfomycin Precursors: The antibiotic Fosfomycin is characterized by a chiral epoxide ring. The synthesis of this drug often relies on establishing the correct stereochemistry early in the process. Patents describe a diastereoselective process starting from (S)-lactic acid, a natural and inexpensive chiral building block. ebrary.net This starting material is converted to (S)-2-acetoxypropionyl chloride. ebrary.netresearchgate.net This chiral acyl chloride is then reacted with a phosphite (B83602), such as trimethylsilyl-dimethylphosphite, to form a dimethyl 2(S)-acetoxypropionyl phosphonate (B1237965) intermediate. ebrary.netresearchgate.net This key step transfers the chirality from the lactic acid derivative to the phosphonate backbone, which is then elaborated through several steps to yield the desired (1R, 2S)-cis-enantiomer of 1,2-epoxypropylphosphonic acid, which is Fosfomycin. ebrary.netresearchgate.net
Table 1: Role of Acetoxypropionyl Chloride in Pharmaceutical Synthesis
| Pharmaceutical Agent | Intermediate Role | Key Reaction Step | Reference(s) |
|---|---|---|---|
| Iopamidol | Chiral Acylating Agent | Acylation of 5-amino-2,4,6-triiodoisophthalyl dichloride with (S)-2-acetoxypropionyl chloride. | researchgate.net |
| Fosfomycin | Chiral Building Block | Reaction of (S)-2-acetoxypropionyl chloride with a phosphite to form a chiral phosphonate precursor. | ebrary.netresearchgate.netresearchgate.net |
The development of single-enantiomer drugs over racemic mixtures is a major focus in modern pharmacology. wikipedia.org Using an enantiomerically pure compound like this compound as a starting material or reagent is a key strategy in what is known as the "chiral pool" approach to asymmetric synthesis. wikipedia.org This method leverages naturally occurring chiral molecules to build more complex structures without the need for a resolution step later in the synthesis, which can be inefficient.
The ability of this compound to introduce an acetoxy group into a target molecule can lead to improved bioactivity and selectivity. dissertationtopic.net By reacting with nucleophiles such as amines or alcohols, it forms amides and esters, respectively, creating a new chiral center or building upon an existing one with a defined stereochemistry. This control is fundamental for producing drugs where one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. dissertationtopic.netwikipedia.org
Utilization in Agrochemical Development
Chirality is also a significant factor in the efficacy and environmental impact of agrochemicals. Many herbicides and pesticides exhibit stereoselectivity, where one enantiomer is responsible for the desired biological activity. researchgate.net The use of single-enantiomer agrochemicals can lead to lower application rates and reduced environmental load.
This compound is a reactive building block suitable for the synthesis of chiral agrochemicals. dissertationtopic.net Its utility is particularly relevant in the production of phenoxypropionate herbicides, a class of compounds that often demonstrates chirality. wikipedia.orgresearchgate.net
A significant portion of the herbicidal activity in this class resides in the (R)-enantiomer. researchgate.net For example, the synthesis of highly active herbicides like Fenoxaprop-p-ethyl involves key intermediates such as (R)-(+)-2-(4-hydroxyphenoxy) propionic acid esters. google.comnih.gov These chiral intermediates are constructed using (R)-propionic acid derivatives to establish the crucial stereocenter. This compound, as a reactive form of (R)-2-acetoxypropionic acid, is an ideal synthon for creating the necessary ester or amide linkages in the synthesis of these enantiopure agrochemicals.
Table 2: Examples of Chiral Phenoxypropionate Herbicides
| Herbicide | Active Enantiomer | Class |
|---|---|---|
| Fenoxaprop-P | R | Aryloxyphenoxypropionate |
| Dichlorprop-P | R | Phenoxy-2-propionic acid |
| Mecoprop-P | R | Phenoxy-2-propionic acid |
Applications in Polymer Science
The introduction of chirality into polymers can induce unique macromolecular structures, such as helices, which can impart novel optical and material properties. Chiral initiators or terminators are often used in polymerization to control the stereochemistry of the resulting polymer chain.
In the field of polymer chemistry, research has demonstrated the use of acetoxypropionyl chloride as a chiral terminator in the living anionic polymerization of n-hexyl isocyanate (n-HIC). google.comgoogle.com While the specific studies highlighted used the (S)-enantiomer, the principles are directly applicable to this compound.
Living anionic polymerization allows for the creation of polymers with well-defined molecular weights and structures. In this process, the polymerization proceeds until it is intentionally stopped or "terminated" by the addition of a specific reagent. When a chiral terminator like (S)-2-acetoxypropionyl chloride is used, it attaches to the end of the polymer chain. google.com
Research has shown that in poly(n-hexyl isocyanate)s (PHICs), the chirality of the initiator at the start of the chain plays a decisive role in determining the helical screw sense of the entire polymer, a concept described as "governing initiation". google.comgoogle.com However, the chiral terminator also plays a "supportive role". google.com The chiral center at the C-terminal end of the chain, introduced by the terminator, can influence and stabilize the dynamic helical conformation of the polymer. google.com This control over the polymer's three-dimensional structure is crucial for developing advanced materials with specific chiroptical properties. google.com
Table 3: Research Findings on Chiral Termination of Poly(n-hexyl isocyanate)
| Polymer System | Chiral Reagent Used | Role of Reagent | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Poly(n-hexyl isocyanate) (PHIC) | (S)-2-acetoxypropionyl chloride | Chiral Terminator | Plays a supportive role in stabilizing the helical sense of the polymer chain initiated by a chiral initiator. | google.comgoogle.comgoogle.com |
Stereochemical Information Transmission in Chiral Graft Copolymers
The transmission of chirality from a specific point in a molecule to its broader structure is a key concept in the design of functional materials. Research has demonstrated the use of the enantiomeric form, (S)-2-acetoxypropionyl chloride, as a chiral terminator in the synthesis of graft copolymers. In one study, a chiral poly(phenylacetylene)-g-poly(n-hexyl isocyanate) (PPA-g-PHIC) graft copolymer was synthesized. The process involved the use of (S)-2-acetoxypropionyl chloride to end-cap the poly(n-hexyl isocyanate) side chains. This strategic placement of a chiral moiety at the end of the side chains induced a preferred helicity in the poly(phenylacetylene) backbone of the copolymer. This transmission of stereochemical information occurred even when the chiral end-group was separated from the main chain by nanometer-scale distances, showcasing an effective method for controlling the three-dimensional structure of the polymer.
Influence on Helicity Control in Polymer Structures
While the use of chiral initiators and terminators is a known strategy for inducing helicity in polymer structures, specific studies detailing the direct influence of this compound on helicity control in a broader range of polymer structures are not extensively documented in publicly available research. The principle remains that incorporating a chiral molecule like this compound into a polymer chain can bias the helical screw sense of the resulting polymer. However, detailed examples and the extent of this influence for this specific compound are areas that warrant further investigation.
Derivatization for Chiral Analysis and Optical Purity Determination
A significant application of this compound lies in its use as a chiral derivatizing agent. By reacting it with a racemic or enantiomerically enriched mixture of a chiral analyte, such as an alcohol, two diastereomeric esters are formed. These diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated and quantified using standard chromatographic techniques.
Formation of Diastereomeric Esters for Chromatographic Separation (GC, HPLC)
The conversion of enantiomers into diastereomers is a classic strategy to enable their separation on achiral stationary phases in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The reaction of a chiral alcohol with this compound results in the formation of two diastereomeric esters. These diastereomers exhibit different interactions with the stationary phase, leading to different retention times and allowing for their separation and quantification. This indirect method of chiral separation is a powerful tool for analyzing the enantiomeric composition of various chiral substrates.
| Parameter | Description |
| Technique | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Principle | Derivatization of enantiomeric alcohols with this compound to form diastereomeric esters. |
| Separation | The resulting diastereomers are separated on a standard achiral chromatographic column based on their different physical properties and interactions with the stationary phase. |
| Detection | Standard GC or HPLC detectors (e.g., FID, MS, UV-Vis). |
Assessment of Enantiomeric Excess (ee) in Various Chiral Substrates (e.g., Alcohols)
The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis and for the characterization of chiral compounds. Following the chromatographic separation of the diastereomeric esters formed from the reaction with this compound, the peak areas of the two diastereomers can be integrated. The ratio of these areas directly corresponds to the ratio of the original enantiomers in the mixture, allowing for the precise calculation of the enantiomeric excess.
Enantiomeric Excess (ee) Calculation: ee (%) = |(Area of Diastereomer 1 - Area of Diastereomer 2) / (Area of Diastereomer 1 + Area of Diastereomer 2)| * 100
This method provides a reliable and widely used approach for assessing the optical purity of chiral alcohols and other suitable substrates.
Chiral Resolution Techniques
Beyond analytical applications, derivatives of 2-acetoxypropionyl chloride are utilized in preparative-scale separation technologies, such as chiral selective nanofiltration.
Application in Chiral Selective Nanofiltration Membranes for Amino Acid Resolution
Research has demonstrated the successful use of the enantiomer, S-(-)-2-acetoxypropionyl chloride, in the fabrication of chiral selective nanofiltration membranes for the optical resolution of racemic amino acids. researchgate.net In these studies, a thin-film composite membrane is prepared by interfacial polymerization, incorporating the chiral monomer into the polyamide active layer. researchgate.net This creates a chiral environment within the membrane structure.
These chiral membranes have shown the ability to selectively permeate one enantiomer of an amino acid over the other. For instance, in the resolution of racemic arginine and alanine, membranes prepared with S-(-)-2-acetoxypropionyl chloride exhibited preferential permeation of the D-enantiomer, resulting in an enantiomeric excess of over 92% in the permeate. researchgate.net The performance of these membranes is dependent on the concentration of the chiral monomer used in their fabrication, with an optimal concentration leading to the highest resolution capacity. researchgate.net It is expected that the use of this compound would result in membranes with a preference for the L-enantiomer of the amino acids, offering a complementary approach to chiral separation.
| Membrane Parameter | Finding | Reference |
| Chiral Selector | S-(-)-2-acetoxypropionyl chloride | researchgate.net |
| Application | Optical resolution of racemic arginine and alanine | researchgate.net |
| Performance | >92% enantiomeric excess of the D-enantiomer in the permeate | researchgate.net |
| Optimal Chiral Monomer Concentration | 0.03% in the polymerizing solution | researchgate.net |
Principles of Interfacial Polymerization in Chiral Membrane Formation
Interfacial polymerization is a powerful technique for creating thin-film composite membranes, where a polymerization reaction occurs at the boundary of two immiscible liquid phases. In the context of forming chiral membranes using this compound, this process is adapted to introduce a specific, enantiomerically pure component into the polymer structure, thereby imparting chiral recognition capabilities to the resulting membrane.
The fundamental principle involves dissolving two highly reactive monomers in separate, immiscible solvents. Typically, an aqueous solution containing a diamine monomer, such as metaphenylenediamine, is first used to impregnate a porous support substrate. mdpi.com This support is then brought into contact with an organic solvent (e.g., hexane) containing a multi-functional acyl chloride, like trimesoyl chloride. At the liquid-liquid interface, the amine and acyl chloride groups rapidly react to form a thin, dense, and cross-linked polyamide layer.
To create a chiral selective layer, this compound is introduced as a chiral co-monomer into the organic phase alongside the primary acyl chloride. During polymerization, this chiral molecule is incorporated into the polyamide backbone. The stereospecific (R) configuration of the 2-acetoxypropionyl group creates a unique three-dimensional architecture and a chiral microenvironment within the polymer matrix. This engineered chirality is the basis for the membrane's ability to differentiate between enantiomers. The presence of these chiral cavities or interaction sites allows for stereoselective interactions with solutes, which is the mechanism behind enantiomeric separation.
Membrane Performance for Enantiomeric Separation
The efficacy of a chiral membrane is primarily evaluated based on its ability to selectively separate one enantiomer from a racemic mixture, a performance characteristic measured by its enantioselectivity and permeability (flux). Membranes synthesized via interfacial polymerization incorporating a chiral agent like this compound (or its S-enantiomer) have demonstrated significant potential in this area, particularly for the resolution of amino acids. mdpi.com
The performance of these membranes is intrinsically linked to the concentration of the chiral monomer used during fabrication. Research on a similar system using the S-enantiomer, S-(-)-2-acetoxypropionyl chloride, to create a chiral selective nanofiltration membrane showed a distinct relationship between monomer concentration and separation capacity. mdpi.com The resolution capability of the membrane was found to increase with the concentration of the chiral acyl chloride up to an optimal point, after which the performance declined. mdpi.com This suggests that beyond a certain threshold, the chiral monomer may interfere with the formation of a well-ordered, selective polymer layer.
For instance, in the separation of racemic arginine and alanine, a chiral selective layer prepared by the interfacial polymerization of metaphenylenediamine, trimesoyl chloride, and S-(-)-2-acetoxypropionyl chloride on a polysulfone support showed high resolution. mdpi.com The study reported achieving an enantiomeric excess (e.e.) greater than 92% for the D-enantiomers of both amino acids under optimized conditions. mdpi.com
Table 1: Effect of Chiral Monomer Concentration on Membrane Resolution Capacity Data derived from studies on S-(-)-2-acetoxypropionyl chloride, the enantiomer of the subject compound, which demonstrates the principle of concentration-dependent performance.
| Chiral Monomer Concentration (%) | Resolution Capacity | Enantiomeric Excess (e.e.) for D-amino acids |
| < 0.03% | Increasing | Data not specified |
| 0.03% | Optimal | > 92% |
| > 0.03% | Decreasing | Data not specified |
The transport mechanism in these membranes is based on a solution-diffusion model, where the racemic mixture first dissolves into the membrane surface. The chiral structure of the polymer matrix then facilitates different interaction strengths with each enantiomer. One enantiomer forms a more favorable transient complex with the chiral sites within the membrane, retarding its passage, while the other, less-interactive enantiomer, diffuses through more quickly. This difference in transport rates results in the separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. wesleyan.edu For this compound, ¹H and ¹³C NMR are fundamental for confirming its constitution.
Structural Elucidation: A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons in the molecule. The methyl group of the acetoxy moiety would likely appear as a singlet, while the methyl group on the propionyl backbone would be a doublet due to coupling with the adjacent methine proton. The methine proton itself would appear as a quartet, split by the neighboring methyl protons. The chemical shifts of these signals are indicative of their electronic environment. Similarly, a ¹³C NMR spectrum would show unique resonances for each carbon atom: the carbonyl carbons of the ester and the acid chloride, the methine carbon, and the two methyl carbons. wesleyan.edu Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to definitively assign these proton and carbon signals by showing their connectivity. wesleyan.eduslideshare.net
Diastereomeric Ratio Determination: When this compound is used in reactions that generate a new stereocenter, the product can be a mixture of diastereomers. NMR spectroscopy is a powerful tool for determining the ratio of these diastereomers. nih.gov The corresponding protons and carbons in two diastereomers are in slightly different chemical environments, leading to separate signals in the NMR spectrum. nih.gov By integrating the areas of these distinct signals, a precise diastereomeric ratio (d.r.) can be calculated. rsc.org For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be utilized to simplify the spectrum and allow for more accurate integration. rsc.org
Table 1: Expected ¹H NMR Signals for this compound
| Protons | Expected Multiplicity | Expected Chemical Shift Range (ppm) |
|---|---|---|
| Acetoxy Methyl (CH₃CO) | Singlet | ~2.1 |
| Propionyl Methyl (CH₃CH) | Doublet | ~1.5 |
Mass Spectrometry for Fragment Analysis and Identification (e.g., McLafferty Rearrangement)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak would confirm its molecular weight. The subsequent fragmentation provides a fingerprint that aids in structural confirmation.
One significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement . This reaction occurs in molecules that possess a carbonyl group and a hydrogen atom on the gamma (γ) carbon relative to the carbonyl. wikipedia.orguobasrah.edu.iq The rearrangement involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the alpha (α) and beta (β) carbons. youtube.com This process results in the elimination of a neutral alkene and the formation of a new radical cation. wikipedia.org
In the context of this compound, the ester carbonyl group has accessible γ-hydrogens on the propionyl backbone. Therefore, a McLafferty-type rearrangement is a plausible fragmentation pathway that could be observed in its mass spectrum, leading to the loss of a neutral ethene molecule from the radical cation derived from the ester. youtube.com Analysis of such characteristic fragment ions is crucial for confirming the compound's identity. researchgate.net
Circular Dichroism (CD) Spectroscopy for Conformational and Helical Analysis in Chiral Polymers
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and secondary structure of chiral compounds and polymers. scispace.comrsc.org
While this compound itself is a small molecule, it can serve as a chiral monomer for the synthesis of polymers. If this compound is used to create a polymer, the resulting macromolecule will have a chiral center in each repeating unit. This inherent chirality can induce the polymer chain to adopt a preferred secondary structure, such as a helical conformation.
CD spectroscopy is particularly sensitive to such ordered structures. The CD spectrum of a chiral polymer would exhibit characteristic bands that are indicative of its specific three-dimensional arrangement. For instance, the formation of a helical structure in a polymer derived from a proline derivative has been studied using CD spectroscopy. nih.gov By analyzing the sign and magnitude of the CD signals, researchers can gain insights into the polymer's conformation in solution, including its helical sense (right-handed or left-handed) and the stability of this conformation under different conditions. scispace.com
Table of Compounds
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. For acylation reactions involving chiral acyl chlorides, DFT can be employed to map out the potential energy surface, identifying transition states and intermediates, and thereby elucidating the most probable reaction pathways.
In a typical acylation reaction, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. DFT calculations can model this process, providing energetic details of the key steps. For instance, in a peptide-catalyzed acylation, it was computationally proposed that a π-methylhistidine moiety is acylated as an intermediate step, a hypothesis that was later supported by mass spectrometry and NMR spectroscopy. mdpi.com Similarly, theoretical studies on platinum-catalyzed acylation reactions have used DFT to explore possible pathways, such as the nucleophilic attack of the metal complex at the carbonyl group. morressier.com
For a reaction involving (R)-(+)-2-acetoxypropionyl chloride, DFT could be used to compare the activation energies for different mechanistic possibilities, such as a concerted versus a stepwise pathway. The calculations would involve optimizing the geometries of the reactants, products, and any proposed transition states or intermediates. The table below illustrates hypothetical energy data that could be obtained from such a DFT study for the reaction with a simple alcohol.
| Structure | Description | Relative Energy (kcal/mol) |
| Reactants | (R)-2-acetoxypropionyl chloride + Methanol | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Tetrahedral intermediate | +2.8 |
| TS2 | Transition state for chloride departure | +12.5 |
| Products | Methyl (R)-2-acetoxypropionate + HCl | -10.7 |
| Note: This table presents hypothetical data for illustrative purposes. |
These theoretical investigations provide a molecular-level understanding of the reaction energetics and can guide the design of more efficient and selective reactions.
Theoretical Analysis of Chiral Control and Stereoselectivity in Acylations
A central theme in the chemistry of chiral molecules is understanding and predicting the stereochemical outcome of their reactions. Theoretical analysis plays a crucial role in deciphering the origins of chiral control and stereoselectivity in acylations involving chiral reagents like this compound.
Stereoselectivity in these reactions often arises from subtle differences in the activation energies of diastereomeric transition states. Computational models can quantify these energy differences, which are often governed by a combination of steric and electronic effects. For example, in stereoselective aldol (B89426) reactions, the stereochemical outcome is determined by a delicate balance of stereoelectronic effects and steric interactions in the transition state. wiley-vch.de
In the context of catalyzed reactions, theoretical studies can elucidate the role of the catalyst in creating a chiral environment that favors one stereochemical pathway over another. For instance, DFT calculations have been used to identify weak C-H---π interactions as contributors to site discrimination in chiral phosphoric acid-catalyzed acylations. acs.org The stereoselectivity in rhodium-catalyzed reactions has also been a subject of interest, with a focus on understanding the β-OH elimination step. acs.org
The following table outlines key factors that can be analyzed theoretically to understand stereoselectivity in the acylation of a racemic alcohol with this compound.
| Factor | Description | Theoretical Method |
| Transition State Energies | Calculation of the energies of the diastereomeric transition states leading to the (R,R) and (R,S) products. | DFT, MP2 |
| Non-covalent Interactions | Identification and quantification of stabilizing or destabilizing interactions such as hydrogen bonds, steric clashes, and dispersion forces in the transition states. | NCI Plot, AIM |
| Conformational Analysis | Determining the preferred conformations of the reactants and how they influence the approach to the transition state. | Molecular Mechanics, DFT |
| Catalyst-Substrate Interactions | Modeling the binding of the acyl chloride and the nucleophile to a chiral catalyst to understand the basis of enantioselection. | Docking, QM/MM |
| Note: This table is a generalized representation of theoretical approaches. |
By dissecting these contributing factors, theoretical analysis provides a predictive framework for understanding and enhancing the stereoselectivity of acylation reactions.
Modeling Conformational Preferences and Transition States
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. Computational modeling allows for a detailed exploration of the molecule's conformational landscape and the geometry of its transition states.
Conformational analysis of acyclic molecules like this compound involves identifying the stable rotamers around the single bonds. The relative energies of these conformers can be calculated using methods ranging from molecular mechanics to high-level ab initio calculations. For chiral molecules, understanding the preferred conformations is essential, as they can influence the facial selectivity of the attack on the carbonyl group. In some cases, remote participation of a functional group, such as an acyloxy group, can influence the stereochemical outcome through the formation of cyclic intermediates. acs.org
Modeling transition states is computationally more demanding but provides invaluable information about the reaction pathway. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy, offering clues about the factors that control the reaction rate and selectivity. For instance, the Bürgi-Dunitz angle, which describes the trajectory of nucleophilic attack on a carbonyl carbon, can be precisely determined from a computed transition state structure.
The table below summarizes key conformational and transition state parameters that can be modeled for this compound.
| Parameter | Description | Typical Computational Value |
| Dihedral Angle (O=C-C-O) | Describes the relative orientation of the acetyl and chloride groups. | ~120° (anti-periplanar) |
| Bürgi-Dunitz Angle | The angle of nucleophilic attack on the carbonyl carbon in the transition state. | 105-110° |
| C-Cl Bond Length in TS | Elongation of the carbon-chlorine bond in the transition state. | ~2.4 Å (compared to ~1.8 Å in ground state) |
| C-Nu Bond Length in TS | Formation of the new bond to the nucleophile in the transition state. | ~2.0 Å |
| Note: The values in this table are illustrative estimates for a hypothetical reaction. |
These detailed structural insights from computational modeling are fundamental to a comprehensive understanding of the molecule's chemical behavior.
Theoretical Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of molecules, providing a powerful tool for structure elucidation and the interpretation of experimental data. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra can be particularly valuable.
Theoretical IR spectra are typically calculated from the vibrational frequencies obtained through a frequency calculation (often using DFT). By comparing the computed spectrum with the experimental one, one can confirm the structure of the molecule and assign the observed vibrational bands to specific molecular motions.
NMR chemical shifts and coupling constants can also be computed with a high degree of accuracy. These calculations can help in assigning the complex spectra of chiral molecules and can be used to study conformational equilibria.
For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum of a molecule with a known configuration (e.g., R). nih.gov By comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be confidently assigned.
The following table shows a hypothetical comparison of experimental and theoretically predicted spectroscopic data for this compound.
| Spectroscopic Property | Experimental Value | Predicted Value (DFT) |
| IR: C=O stretch (ester) | ~1750 cm⁻¹ | 1755 cm⁻¹ |
| IR: C=O stretch (acyl chloride) | ~1800 cm⁻¹ | 1805 cm⁻¹ |
| ¹H NMR: CH₃ (acetyl) | ~2.1 ppm | 2.08 ppm |
| ¹³C NMR: C=O (acyl chloride) | ~170 ppm | 169.5 ppm |
| ECD: Cotton Effect at ~220 nm | Positive | Positive |
| Note: This table contains plausible but hypothetical data for illustrative purposes. |
The synergy between theoretical predictions and experimental measurements is a cornerstone of modern chemical research, enabling a deeper and more accurate understanding of molecular properties. rsc.orgnih.gov
Industrial Scale Up and Process Optimization
Challenges in Industrial Asymmetric Synthesis
The synthesis of single-enantiomer compounds on an industrial scale is a significant hurdle in pharmaceutical and fine chemical manufacturing. nih.govscirea.org The primary challenges lie in achieving high enantioselectivity, optimizing reaction efficiency, and managing the cost of chiral catalysts. chiralpedia.comscirea.org
A major consideration is the scalability of the asymmetric reactions themselves. chiralpedia.com What proves effective in a controlled laboratory environment may not translate directly to large-scale production, where factors like heat transfer, mixing, and reaction kinetics become more complex. numberanalytics.comnumberanalytics.com The choice of catalyst is paramount; it must not only be highly selective but also robust enough to withstand industrial process conditions. numberanalytics.com Furthermore, the economic viability of the entire process often hinges on the cost and reusability of these specialized chiral catalysts. scirea.orgnumberanalytics.com
Another significant challenge is the potential for racemization, where the desired enantiomer converts back into a mixture of both enantiomers, thus reducing the optical purity of the final product. This necessitates careful control of reaction conditions such as temperature and pressure. numberanalytics.com The substrate itself can also influence the reaction's success, with the need to achieve high conversion rates for a wide variety of starting materials remaining a persistent challenge. scirea.orgchiralpedia.com
| Challenge | Key Considerations |
| Scalability | Heat transfer, mixing, reaction kinetics. numberanalytics.comnumberanalytics.com |
| Catalyst Performance | High enantioselectivity, robustness, cost-effectiveness. chiralpedia.comscirea.orgnumberanalytics.com |
| Process Conditions | Temperature, pressure, solvent selection to prevent racemization. numberanalytics.com |
| Substrate Scope | Achieving high conversion rates for diverse starting materials. scirea.orgchiralpedia.com |
Continuous Flow Processing for Enhanced Efficiency and Sustainability
Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical industry, offering significant advantages for the synthesis of chiral intermediates like (R)-(+)-2-Acetoxypropionyl chloride. rsc.orgnih.gov This approach moves away from traditional batch processing to a continuous, streamlined system with numerous benefits for efficiency, safety, and sustainability. rsc.orgveranova.com
One of the primary advantages of continuous flow is the enhanced control over reaction parameters. veranova.comchemicalindustryjournal.co.uk The small reactor volumes and superior heat and mass transfer capabilities allow for precise temperature and pressure management, which is crucial for maintaining high enantioselectivity and preventing side reactions. nih.govchemicalindustryjournal.co.uk This level of control can lead to higher yields and improved product quality. rsc.org A patented continuous process for preparing (S)-2-acetyloxypropionic acid chloride, a closely related compound, highlights the industrial viability of this technology, emphasizing the benefits of controlled reaction conditions and the ability to handle potentially hazardous reagents safely. google.comgoogle.com
Furthermore, the inherent safety of continuous flow systems is a major draw for industrial applications. nih.govveranova.com The small reaction volumes mean that only a small amount of material is reacting at any given time, significantly reducing the risks associated with highly reactive or unstable intermediates. nih.govbeilstein-journals.org This is particularly relevant for the synthesis of acyl chlorides, which can be reactive.
| Benefit of Continuous Flow | Impact on Synthesis |
| Enhanced Process Control | Improved yield, higher enantioselectivity, better product quality. rsc.orgveranova.comchemicalindustryjournal.co.uk |
| Increased Efficiency | Reduced reaction times, higher throughput, and telescoping of reaction steps. nih.govresearchgate.net |
| Improved Sustainability | Lower solvent consumption, reduced waste generation, better atom economy. rsc.orgchemicalindustryjournal.co.uk |
| Enhanced Safety | Minimized risk with hazardous reagents and unstable intermediates. nih.govveranova.combeilstein-journals.org |
Strategies for Catalyst Recovery and Recycling
The economic and environmental viability of industrial asymmetric synthesis is heavily dependent on the ability to recover and recycle expensive chiral catalysts. chiralpedia.comrsc.org These catalysts, often based on precious metals like rhodium, represent a significant portion of the production cost. acs.org Therefore, developing effective strategies for their recovery and reuse is a critical area of research and development. rsc.orgognnews.com
Several approaches have been developed to facilitate catalyst recycling. One common method is the immobilization of the catalyst onto a solid support. acs.org This allows for easy separation of the catalyst from the reaction mixture through simple filtration, enabling its reuse in subsequent batches. rsc.org The choice of support material is crucial and can range from polymers to inorganic materials like silica. rsc.orgacs.org
Another innovative strategy is the use of a "catalyst-in-bag" system, where a soluble catalyst is enclosed within a semi-permeable membrane. acs.org This allows the reactants and products to pass through while retaining the larger catalyst molecule, which can then be easily recovered and reused. acs.org This method avoids the potential for reduced catalyst activity that can sometimes occur with covalent immobilization. acs.org
The development of recyclable catalysts aligns with the principles of green chemistry by minimizing waste and conserving valuable resources. chiralpedia.comognnews.com The ability to reuse a catalyst multiple times without a significant loss of activity or selectivity is a key factor in making asymmetric synthesis a more sustainable and cost-effective industrial process. rsc.orgnih.gov
| Catalyst Recovery Strategy | Description | Advantages |
| Immobilization | Covalently or non-covalently attaching the catalyst to a solid support. rsc.orgacs.org | Easy separation, potential for continuous flow applications. rsc.org |
| Catalyst-in-Bag | Encapsulating a soluble catalyst within a semi-permeable membrane. acs.org | Maintains catalyst solubility and activity, simple recovery. acs.org |
| Solvent Precipitation | Utilizing solvents that allow for the precipitation and recovery of the catalyst. rsc.org | Can be effective for certain catalyst systems. rsc.org |
Purity Control for Pharmaceutical-Grade Intermediates
Ensuring the purity of pharmaceutical-grade intermediates like this compound is of paramount importance, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). nih.govchromatographyonline.com Stringent quality control measures are implemented throughout the manufacturing process to monitor and control the levels of any unwanted substances. unm.edu
The primary concern in the case of chiral compounds is enantiomeric purity, which is the measure of the excess of one enantiomer over the other. scirea.orgopenochem.org Various analytical techniques are employed to determine the enantiomeric excess (e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for this purpose. openochem.orgopenochem.org These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. openochem.orgregistech.com
Other analytical methods used for purity assessment include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral shift reagents to differentiate between enantiomers. openochem.org
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS) for highly sensitive and accurate quantification of enantiomers and other impurities. openochem.org
The validation of these analytical methods is crucial to ensure their accuracy, precision, and robustness. registech.comrasayanjournal.co.in Regulatory bodies like the FDA provide guidelines for the validation of analytical procedures used for pharmaceutical quality control. chromatographyonline.comregistech.com A continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride, for instance, emphasizes the distillation step to achieve the high purity required for its use in the synthesis of iodinated contrast agents, underscoring the importance of purification in achieving pharmaceutical-grade quality. google.comgoogle.com
| Analytical Technique | Application in Purity Control |
| Chiral HPLC/GC | Determination of enantiomeric purity (enantiomeric excess). openochem.orgopenochem.orgregistech.com |
| NMR Spectroscopy | Differentiation of enantiomers using chiral shift reagents. openochem.org |
| Mass Spectrometry (LC-MS/GC-MS) | Sensitive and accurate quantification of enantiomers and impurities. openochem.org |
| Titration | Determination of overall acyl chloride purity. chemimpex.com |
Future Research Directions
Development of Novel Enantioselective Methodologies Utilizing (R)-(+)-2-Acetoxypropionyl Chloride
A primary area for future investigation lies in the development of new and more efficient enantioselective methodologies that employ this compound. A significant focus will likely be on its application in kinetic resolutions of racemic mixtures. In a kinetic resolution, two enantiomers react at different rates with a chiral reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Future work could explore the use of this compound in the catalytic kinetic resolution (CKR) of racemic alcohols and amines. This would involve the development of novel chiral catalysts that can differentiate between the two enantiomers of a substrate, facilitating the preferential acylation of one over the other by this compound. Research in this area would focus on designing catalysts that offer high selectivity factors (s), leading to high enantiomeric excess (ee) for both the acylated product and the unreacted starting material. wikipedia.org
Furthermore, the concept of dynamic kinetic resolution (DKR) represents a particularly promising avenue. In DKR, the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov The development of compatible catalytic systems, where a racemization catalyst works in concert with a catalyst for enantioselective acylation with this compound, could significantly enhance the efficiency and atom economy of asymmetric syntheses. nih.gov
| Methodology | Description | Potential Research Focus with this compound |
| Catalytic Kinetic Resolution (CKR) | Enantioselective reaction of a racemic mixture with a chiral catalyst, resulting in the separation of enantiomers based on reaction rate. | Design of novel organocatalysts or metal complexes that exhibit high selectivity in the acylation of racemic alcohols and amines. |
| Dynamic Kinetic Resolution (DKR) | A kinetic resolution where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. | Development of compatible racemization and acylation catalysts that function efficiently in one pot. |
Exploration of New Catalytic Systems for this compound Mediated Reactions
The discovery and application of new catalytic systems are paramount to advancing the utility of this compound. While traditional methods may rely on stoichiometric amounts of chiral auxiliaries or reagents, modern synthetic chemistry emphasizes the use of catalytic amounts of chiral promoters.
Organocatalysis , which utilizes small organic molecules as catalysts, offers a powerful toolbox for asymmetric synthesis. mdpi.com Future research could investigate the use of chiral organocatalysts, such as N-heterocyclic carbenes (NHCs), chiral amines, or phosphoric acids, to mediate reactions involving this compound. frontiersin.org These catalysts could activate either the acyl chloride or the nucleophile, creating a chiral environment that dictates the stereochemical outcome of the reaction.
Biocatalysis , the use of enzymes to catalyze chemical reactions, presents another exciting frontier. Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. Lipases, for instance, are known to catalyze acylation reactions and could be explored for the kinetic resolution of various substrates using this compound as the acyl donor. mdpi.com The immobilization of these enzymes could also lead to more sustainable and scalable processes. Furthermore, the use of ionic liquids as solvents in biocatalytic reactions has shown promise in enhancing enzyme stability and activity, which could be a fruitful area of investigation. mdpi.com
| Catalytic System | Description | Potential Application with this compound |
| Organocatalysis | The use of small, chiral organic molecules to catalyze chemical reactions. | Development of enantioselective acyl transfer reactions and kinetic resolutions. |
| Biocatalysis | The use of enzymes as catalysts for chemical transformations. | Lipase-catalyzed kinetic resolutions of alcohols and amines; development of novel enzymatic reactions. |
Expanding Applications in Emerging Fields of Chiral Chemistry
While the primary applications of this compound have been in pharmaceuticals and agrochemicals, future research should aim to broaden its utility in other emerging areas of chiral chemistry. chemimpex.com
One such area is materials science . The incorporation of chiral units into polymers can impart unique properties, such as chiroptical behavior, which are of interest for applications in optics and electronics. This compound could serve as a valuable monomer or chiral derivatizing agent for the synthesis of novel chiral polymers. chemimpex.com
Another promising field is biocatalysis and metabolic engineering , where the compound could be used as a probe to study enzyme activity or as a building block in the chemoenzymatic synthesis of complex natural products. The development of "eutectogels" as a medium for biocatalysis could also provide new opportunities for reactions involving this compound. researchgate.net
Advanced Computational Modeling for Rational Design of Chiral Transformations
The use of computational chemistry is becoming increasingly indispensable in modern chemical research. Advanced computational modeling can provide deep insights into reaction mechanisms and the origins of stereoselectivity, thereby guiding the rational design of more efficient and selective chemical transformations.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. nih.gov This can help in understanding the interactions between the substrate, catalyst, and reagent that govern the enantioselectivity of a given transformation. Such insights are crucial for the rational design of new catalysts and the optimization of reaction conditions.
Furthermore, the application of machine learning and artificial intelligence is an emerging trend in chemistry. By training algorithms on existing experimental data, it may become possible to predict the outcomes of reactions with this compound under various conditions, thus accelerating the discovery of new synthetic methodologies.
| Computational Tool | Application | Potential Impact on Research with this compound |
| Density Functional Theory (DFT) | Calculation of transition state energies and geometries to understand reaction mechanisms and stereoselectivity. | Rational design of new catalysts and optimization of reaction conditions for higher enantioselectivity. |
| Machine Learning | Use of algorithms to predict reaction outcomes based on existing data. | Accelerated discovery of novel reactions and optimal conditions. |
Q & A
Basic Research Questions
Q. What are the key considerations for handling (R)-(+)-2-acetoxypropionyl chloride in moisture-sensitive reactions?
- Methodology : Store the compound at 2–8°C under inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., dried dichloromethane or THF) and rigorously dry glassware. Conduct reactions in a glovebox or with Schlenk-line techniques. Monitor reaction progress via TLC or GC-MS to detect premature hydrolysis byproducts like carboxylic acids .
- Safety : Use personal protective equipment (PPE) including gloves, goggles, and face shields due to its corrosive nature (UN 3265, Packing Group 2) .
Q. How can this compound be used for chiral derivatization of alcohols in GC-MS analysis?
- Procedure : React the target alcohol with this compound in dry dichloromethane at 0–25°C for 1–4 hours. Use a catalytic amount of DMAP or pyridine to enhance acylation efficiency. Purify the ester derivative via flash chromatography before analysis.
- GC Conditions : Use enantioselective columns such as γ-cyclodextrin-based phases (e.g., Lipodex G or Cyclodex-B) for baseline separation of enantiomers. Optimize temperature gradients to resolve structurally similar derivatives .
Q. What analytical techniques are recommended for assessing the optical purity of this compound?
- GC with Chiral Columns : Analyze derivatized standards (e.g., (S)-2-octanol) using columns coated with nickel(II) bis[3-(heptafluorobutyryl)-(1R)-camphorate] to confirm ≥97:3 enantiomeric ratio .
- Polarimetry : Measure specific rotation ([α]₂₀/D) in chloroform (c = 4%) and compare to literature values (e.g., [α] = +33° for the R-enantiomer vs. -33° for the S-enantiomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
